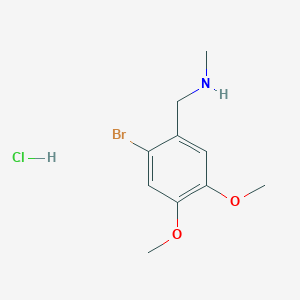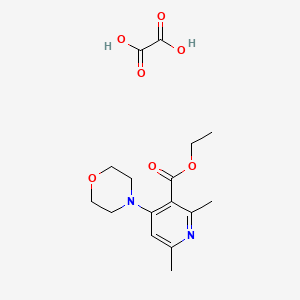![molecular formula C20H20N4O B5126138 1-{[4-(2-pyridinylmethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate](/img/structure/B5126138.png)
1-{[4-(2-pyridinylmethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[4-(2-pyridinylmethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate, also known as Pictet-Spengler reagent, is a chemical compound that is widely used in scientific research. It is a versatile reagent that can be used for the synthesis of a variety of bioactive molecules.
Mécanisme D'action
The mechanism of action of 1-{[4-(2-pyridinylmethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate is not well understood. However, it is believed to act as a Lewis acid catalyst in the condensation and cyclization reactions that lead to the formation of bioactive molecules. The Lewis acid catalysts are known to activate the carbonyl group of the aldehyde, which then reacts with the amine to form an iminium ion. The iminium ion then undergoes cyclization to form the desired product.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well studied. However, the bioactive molecules synthesized using this reagent have been shown to possess a variety of pharmacological activities. For example, harmine has been shown to possess anticancer, antiviral, and anti-inflammatory properties. Flavonoids, synthesized using this reagent, are known for their antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-{[4-(2-pyridinylmethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate in lab experiments include its versatility and ease of use. This reagent can be used for the synthesis of a wide range of bioactive molecules, and the synthesis method is relatively simple. However, the limitations of using this reagent include its cost and toxicity. This reagent is expensive, and its toxicity may limit its use in certain applications.
Orientations Futures
There are several future directions of research related to 1-{[4-(2-pyridinylmethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate. One direction is to study the mechanism of action of this reagent in more detail. Another direction is to explore the synthesis of new bioactive molecules using this reagent. Additionally, the pharmacological activities of the bioactive molecules synthesized using this reagent can be further studied to identify potential therapeutic applications. Finally, the toxicity of this reagent can be further investigated to identify ways to reduce its toxicity and increase its safety for use in lab experiments.
Méthodes De Synthèse
The synthesis of 1-{[4-(2-pyridinylmethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate involves the reaction between an aldehyde and an amine in the presence of a Lewis acid catalyst. The reaction proceeds through a condensation reaction followed by a cyclization reaction to form the desired product. This method has been widely used for the synthesis of various bioactive molecules, including alkaloids, flavonoids, and benzodiazepines.
Applications De Recherche Scientifique
1-{[4-(2-pyridinylmethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate has been extensively used in scientific research for the synthesis of bioactive molecules. It has been used in the synthesis of various alkaloids, such as harmine, harmaline, and tetrahydroharmine. These alkaloids have been shown to possess a variety of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. Additionally, this compound has been used in the synthesis of flavonoids, which are known for their antioxidant properties.
Propriétés
IUPAC Name |
isoquinolin-1-yl-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c25-20(19-18-7-2-1-5-16(18)8-10-22-19)24-13-11-23(12-14-24)15-17-6-3-4-9-21-17/h1-10H,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFUWAAOQCFILP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=N2)C(=O)C3=NC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoate](/img/structure/B5126064.png)
![4-ethyl-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5126076.png)
![2-(4-bromophenyl)-9-[2-(1-piperidinyl)ethyl]-9H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5126077.png)

![2-[2-(5,6-dimethyl-1H-benzimidazol-1-yl)ethoxy]benzonitrile](/img/structure/B5126095.png)



![N~3~-acetyl-N~1~-cyclopentyl-N~1~-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-beta-alaninamide](/img/structure/B5126119.png)
![5-bromo-2-[(3-propoxybenzoyl)amino]benzoic acid](/img/structure/B5126125.png)

![N-(4-methoxyphenyl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]glycine](/img/structure/B5126149.png)
![4-[2-(5-bromo-2,4-diethoxyphenyl)-1-cyanovinyl]benzoic acid](/img/structure/B5126155.png)
![3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-mesityl-4-methylbenzamide](/img/structure/B5126156.png)